Etoricoxib hydrochloride

Description

Overview of Selective Cyclooxygenase-2 (COX-2) Inhibition Research

The field of selective cyclooxygenase-2 (COX-2) inhibition research emerged from the need to develop anti-inflammatory drugs with a better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), molecules involved in inflammation, pain, and fever. core.ac.ukpatsnap.com

Initial research identified two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is considered a constitutive enzyme, present in many tissues and involved in protective functions, such as maintaining the integrity of the stomach lining. chemicalbook.com In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. core.ac.uk

This discovery led to the "COX-2 hypothesis," which postulated that selectively inhibiting COX-2 would provide the anti-inflammatory and analgesic effects of traditional NSAIDs while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. nih.govnih.gov This hypothesis drove extensive research and development efforts in the pharmaceutical industry, leading to the creation of a new class of drugs called "coxibs." nih.govnih.gov

The development of selective COX-2 inhibitors was a significant milestone in medicinal chemistry and pharmacology. acs.org Researchers focused on designing molecules that could preferentially bind to the active site of the COX-2 enzyme over the COX-1 enzyme. nih.gov This research has not only been pivotal for developing new therapeutics but has also expanded into other areas, with studies exploring the role of COX-2 inhibitors in cancer and neurodegenerative diseases. nih.govtandfonline.com

Etoricoxib (B1671761) Hydrochloride's Position within the COX-2 Inhibitor Landscape

Etoricoxib hydrochloride established its position within the COX-2 inhibitor landscape as a highly selective agent. openaccessjournals.comnih.gov Developed as a second-generation coxib, its chemical structure was designed for high potency and selectivity for the COX-2 enzyme. chemicalbook.comresearchgate.net

Chemically, Etoricoxib is a 1,2-diarylpyridine derivative and is distinguished from some other coxibs, like celecoxib, by its methylsulfone group instead of a sulfonamide group. openaccessjournals.comdiva-portal.org This structural difference is a key determinant of its interaction with the COX enzyme.

The primary measure of a compound's selectivity for COX-2 is the ratio of the 50% inhibitory concentration (IC50) for COX-1 to that for COX-2. A higher ratio indicates greater selectivity for COX-2. Research has consistently demonstrated Etoricoxib's high selectivity. In human whole blood assays, Etoricoxib has shown a COX-1/COX-2 IC50 ratio of 106, and in some studies, as high as 344. researchgate.netdiva-portal.org This positions it as one of the most selective COX-2 inhibitors. openaccessjournals.comresearchgate.net

The following tables present comparative data on the selectivity of Etoricoxib and other COX-2 inhibitors based on in vitro studies.

Table 1: IC50 Values and Selectivity Ratios of Various COX-2 Inhibitors

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Etoricoxib | 116 | 1.1 | 106 |

| Rofecoxib | - | - | 35 |

| Valdecoxib | - | - | 30 |

| Celecoxib | 16 | 0.54 | 29.6 |

| Diclofenac | - | - | - |

| Ibuprofen | 5.9 | 9.9 | 0.6 |

| Naproxen | 32.01 | 28.19 | 1.14 |

Data sourced from multiple in vitro studies. researchgate.netdiva-portal.org Note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions.

Table 2: Comparative Selectivity of Coxibs in Human Whole Blood Assays

| Inhibitor | Selectivity for COX-2 (COX-1/COX-2 IC50 Ratio) |

| Etoricoxib | 106 |

| Rofecoxib | 35 |

| Valdecoxib | 30 |

| Celecoxib | 7.6 |

This table illustrates the relative selectivity of different coxibs, with Etoricoxib showing the highest selectivity in this particular assay. researchgate.net

The research positioning Etoricoxib hydrochloride within the COX-2 inhibitor landscape highlights its development as a highly specific molecule aimed at maximizing the inhibition of the target enzyme, COX-2, while minimizing interaction with COX-1. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

202409-40-3 |

|---|---|

Molecular Formula |

C18H16Cl2N2O2S |

Molecular Weight |

395.3 g/mol |

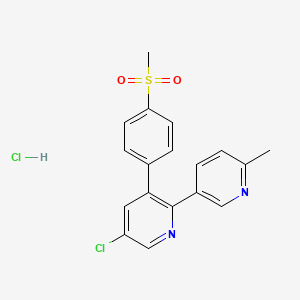

IUPAC Name |

5-chloro-2-(6-methyl-3-pyridinyl)-3-(4-methylsulfonylphenyl)pyridine;hydrochloride |

InChI |

InChI=1S/C18H15ClN2O2S.ClH/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23;/h3-11H,1-2H3;1H |

InChI Key |

NNGHGPAKTWAHHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Etoricoxib hydrochloride; L-791456 hydrochloride; L 791456 hydrochloride; L791456 hydrochloride; L-791456 monohydrochloride salt; |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Selectivity of Etoricoxib Hydrochloride

Cyclooxygenase Isoforms: COX-1 and COX-2 Enzymatic Function and Structure

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme responsible for the biosynthesis of prostanoids, including prostaglandins (B1171923) and thromboxane (B8750289), from arachidonic acid. wikipedia.org This enzyme family consists of two primary isoforms, COX-1 and COX-2, which, despite sharing significant structural homology, exhibit distinct physiological roles. nih.govrmmj.org.il

COX-1 is constitutively expressed in the majority of tissues and is considered a "housekeeping" enzyme. rmmj.org.ilnih.gov It is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation. nih.govpatsnap.com

In contrast, COX-2 is typically undetectable in most normal tissues. proteopedia.org Its expression is induced by inflammatory stimuli, growth factors, and mitogens, leading to the production of prostaglandins that mediate pain and inflammation. nih.govpatsnap.compatsnap.com While predominantly associated with pathological states, constitutive COX-2 expression is also observed in specific tissues like the brain and kidneys, where it contributes to normal function. rmmj.org.ilnih.gov

Structurally, both COX-1 and COX-2 are homodimers, with molecular weights of approximately 70 and 72 kDa, respectively, and share about 65% of their amino acid sequence. wikipedia.org They are membrane-bound proteins, primarily located in the endoplasmic reticulum. rmmj.org.ilproteopedia.org Each isoform possesses two key active sites: a cyclooxygenase site, which converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and a peroxidase site, which reduces PGG2 to prostaglandin H2 (PGH2). nih.gov

Selective Inhibition of COX-2 by Etoricoxib (B1671761) Hydrochloride

Etoricoxib hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that functions as a highly selective inhibitor of the COX-2 isoform. wikipedia.orgnih.govdrugbank.com This selectivity allows it to target inflammation and pain more directly while minimizing the disruption of the homeostatic functions maintained by COX-1. patsnap.compatsnap.com

The high selectivity of etoricoxib for COX-2 is rooted in a subtle but critical structural difference between the two isoenzymes. wikipedia.org The key distinction lies in a single amino acid substitution within the enzyme's active site. In COX-1, the amino acid at position 523 is isoleucine, whereas in COX-2, this position is occupied by a smaller valine residue. wikipedia.org

The presence of the smaller valine at position 523 in COX-2 creates an accessible hydrophobic side-pocket within the enzyme's channel. wikipedia.org Etoricoxib's molecular structure is designed to fit into this specific side-pocket, allowing for a stable and high-affinity binding. Conversely, the bulkier isoleucine residue in COX-1 sterically hinders access to this pocket, preventing etoricoxib from binding effectively. wikipedia.org This structural difference is the primary determinant for the compound's selective inhibition of COX-2.

The selective inhibition of COX-2 by etoricoxib is quantifiable through its inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. In in vitro human whole blood assays, etoricoxib is a potent inhibitor of COX-2, with a reported IC50 value of 1.1 µM for lipopolysaccharide-induced prostaglandin E2 synthesis. researchgate.netdrugbank.com In contrast, its effect on COX-1 is significantly weaker, with an IC50 value of 116 µM for serum thromboxane B2 generation. researchgate.netdrugbank.com Under most assay conditions, etoricoxib showed no significant inhibition of platelet or human recombinant COX-1, with IC50 values greater than 100 µM. researchgate.netdrugbank.com

The degree of selectivity of a COX inhibitor is often expressed as the ratio of its IC50 values for COX-1 versus COX-2 (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2. Etoricoxib demonstrates a superior selectivity ratio compared to other selective and non-selective NSAIDs in human whole blood assays. researchgate.net Its selectivity ratio is approximately 106, indicating it is 106 times more potent at inhibiting COX-2 than COX-1. wikipedia.orgdrugbank.comresearchgate.net One study reported an even higher selectivity ratio of 344. nih.gov This high degree of selectivity distinguishes it from many other compounds in its class. researchgate.net

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Etoricoxib | 116 | 1.1 | 106 |

| Rofecoxib | >100 | 0.54 | 35 |

| Valdecoxib | >100 | 0.77 | 30 |

| Celecoxib | 13 | 1.7 | 7.6 |

| Nimesulide (B1678887) | >100 | 8.5 | 7.3 |

| Meloxicam | 21 | 11 | 2.0 |

Data sourced from Riendeau et al. (2001). The selectivity ratio for rofecoxib, valdecoxib, celecoxib, and nimesulide are calculated based on data from the source and may differ slightly from the source's stated ratios due to rounding. researchgate.netdrugbank.com

Exploration of Non-COX-2 Molecular Targets and Related Cellular Pathways

Beyond its primary role as a COX-2 inhibitor, research suggests that etoricoxib may influence other cellular pathways, particularly those involved in cell survival and proliferation. nih.gov

Several studies have explored the potential of etoricoxib to modulate apoptosis (programmed cell death) and angiogenesis (the formation of new blood vessels), processes that are critical in cancer development. nih.gov Inhibition of COX-2 by etoricoxib may lead to the induction of apoptosis and a reduction in tumor cell proliferation and angiogenesis. nih.gov

In a study on colon carcinogenesis in rats, treatment with etoricoxib was shown to revert precancerous changes. nih.gov The mechanism appeared to involve an increase in apoptosis in colonocytes, suggesting that the drug's anti-carcinogenic effects are mediated, at least in part, by promoting the death of abnormal cells. nih.gov Another study investigating etoricoxib's effects on lung cancer cells found that it could trigger key apoptotic pathways. nih.gov This involved the stimulation of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov These findings indicate that etoricoxib's molecular actions may extend beyond simple prostaglandin inhibition to include the direct modulation of cellular life and death cycles.

Preclinical Pharmacological and Pharmacodynamic Investigations of Etoricoxib Hydrochloride

In Vitro Pharmacological Characterization

The in vitro assessment of etoricoxib (B1671761) hydrochloride was centered on its interaction with the COX enzymes, quantifying its inhibitory potency and selectivity.

The inhibitory activity of etoricoxib was evaluated using both cell-free and cellular-based assay systems to determine its potency and selectivity for COX-2 over COX-1.

In a key cellular assay using human whole blood, etoricoxib demonstrated high selectivity. It inhibited COX-2, measured by lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 synthesis, with a half-maximal inhibitory concentration (IC50) of 1.1 µM. In contrast, its inhibition of COX-1, measured by serum thromboxane (B8750289) B2 generation after blood clotting, was significantly weaker, with an IC50 value of 116 µM. nih.govnih.govresearchgate.net This results in a COX-1/COX-2 IC50 ratio of 106, indicating a high degree of selectivity for COX-2. nih.govnih.gov

| Enzyme | Assay Method | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| COX-2 | LPS-induced PGE2 synthesis | 1.1 | 106 |

| COX-1 | Serum Thromboxane B2 generation | 116 |

Cell-free assays, using purified recombinant enzymes or microsomal preparations, corroborated these findings. In most cell-free assay conditions, etoricoxib did not significantly inhibit human recombinant COX-1, showing an IC50 greater than 100 µM. nih.govnih.govresearchgate.net However, in a more sensitive cell-free assay utilizing U937 microsomes with a low arachidonic acid concentration (0.1 µM), an IC50 value of 12 µM for COX-1 was obtained. nih.govnih.govresearchgate.net In a separate cellular assay using Chinese Hamster Ovary (CHO) cells expressing human COX-2, etoricoxib was a potent inhibitor, with an IC50 of 79 nM for prostaglandin E2 production. nih.gov

| Assay System | Enzyme Target | IC50 |

|---|---|---|

| Human Whole Blood (Cellular) | COX-2 | 1.1 µM |

| Human Whole Blood (Cellular) | COX-1 | 116 µM |

| CHO Cells (Cellular) | COX-2 | 79 nM |

| U937 Microsomes (Cell-Free) | COX-1 | 12 µM |

| Human Recombinant Enzyme (Cell-Free) | COX-1 | > 100 µM |

Ligand binding studies were conducted to further understand the interaction of etoricoxib with the COX enzymes. The potency differences observed in the enzyme inhibition assays were found to be consistent with the compound's binding affinity. The dissociation constant (Ki) for etoricoxib's binding to COX-1 was estimated through an assay that measured the compound's ability to delay the time-dependent inhibition of the enzyme by indomethacin. nih.govresearchgate.net These results confirmed that the lower potency of etoricoxib against COX-1 in sensitive assays was in agreement with its binding affinity for the enzyme. nih.govresearchgate.net

In Vivo Pharmacodynamic Assessment in Animal Models

The anti-inflammatory, antipyretic, and analgesic properties of etoricoxib hydrochloride were assessed in various established animal models.

Etoricoxib demonstrated potent activity in rat models of acute inflammation. In the carrageenan-induced paw edema model, a standard test for acute inflammation, etoricoxib showed a dose-dependent reduction in paw swelling with a median inhibitory dose (ID50) of 0.64 mg/kg. researchgate.net Furthermore, in the carrageenan-induced paw hyperalgesia model, which assesses pain associated with inflammation, etoricoxib was also effective, exhibiting an ID50 of 0.34 mg/kg. researchgate.net

The antipyretic effects of etoricoxib were evaluated in models of fever induced by bacterial lipopolysaccharide (LPS). In rats, etoricoxib potently inhibited LPS-induced pyresis with an ID50 of 0.88 mg/kg. researchgate.net In squirrel monkeys, a single 3 mg/kg dose of etoricoxib resulted in an 81% reversal of LPS-induced pyresis within two hours of administration, demonstrating a significant antipyretic effect. nih.govresearchgate.net

The efficacy of etoricoxib in a model of chronic inflammation was established using the adjuvant-induced arthritis model in rats, which shares some pathological features with human rheumatoid arthritis. In this model, etoricoxib was shown to be a potent inhibitor of chronic inflammation, with an ID50 of 0.6 mg/kg/day. researchgate.net Treatment with etoricoxib significantly reduced the secondary paw volume and radiographic scores of bone and joint damage. researchgate.net The protective effects of etoricoxib on bone and joint structures were observed to be similar to those achieved with indomethacin. researchgate.net

Organ-Specific Biochemical and Enzymatic Modulation Studies (e.g., Colon and Kidney Tissues in Rats)

Preclinical research in rat models has elucidated the dose-dependent effects of etoricoxib hydrochloride on the biochemical and enzymatic environment of the colon and kidney. A notable study investigated the impact of two different doses of etoricoxib—one within the therapeutic anti-inflammatory range (Eto-1) and another at a tenfold higher concentration (Eto-2)—on the enzymatic activities in these tissues. nih.govresearchgate.netredalyc.org

In the colon, treatment with both low and high doses of etoricoxib resulted in a significant increase in the activity of alkaline phosphatase. nih.govresearchgate.net Conversely, the study observed no significant alterations in the levels of nitric oxide and citrulline in the kidney tissues of rats treated with etoricoxib. nih.govresearchgate.netredalyc.org However, in the colonic tissue, an increase in nitric oxide was noted, while citrulline levels remained unchanged. nih.govresearchgate.netredalyc.org

In the kidney, a contrasting effect was observed. Both dosage levels of etoricoxib led to a significant decrease in the activities of several key enzymes, including alkaline phosphatase, sucrase, lactase, and maltase. nih.govresearchgate.netredalyc.org These findings suggest a differential modulatory effect of etoricoxib on the enzymatic landscape of the colon and kidney in rats.

Biochemical and Enzymatic Modulation in Rat Tissues

| Parameter | Tissue | Low Dose Etoricoxib | High Dose Etoricoxib |

|---|---|---|---|

| Alkaline Phosphatase | Colon | Increased | Increased |

| Alkaline Phosphatase | Kidney | Decreased | Decreased |

| Sucrase | Kidney | Decreased | Decreased |

| Lactase | Kidney | Decreased | Decreased |

| Maltase | Kidney | Decreased | Decreased |

| Nitric Oxide | Colon | Increased | Increased |

| Nitric Oxide | Kidney | No Change | No Change |

| Citrulline | Colon | No Change | No Change |

| Citrulline | Kidney | No Change | No Change |

Hematological Parameter Analysis in Animal Studies

In stark contrast, a higher dose of etoricoxib produced a highly significant increase in all these leukocyte cell counts. nih.govredalyc.org This indicates a biphasic, dose-dependent effect on the hematological system in rats.

Further investigations into the hemostatic parameters in male Wistar rats have provided additional insights. These studies reported no significant changes in platelet count and fibrinogen levels following etoricoxib administration. nih.gov A minor decrease of 1.9% in the prothrombin time was noted at the third week of treatment. The activated partial thromboplastin (B12709170) time assay showed a nonsignificant shortening. nih.gov Additionally, the antiactivated factor X and antiactivated factor II activities exhibited slight reductions. nih.gov

Hematological Parameter Changes in Animal Studies

| Parameter | Low Dose Etoricoxib | High Dose Etoricoxib |

|---|---|---|

| Total Leukocytes | Decreased | Significantly Increased |

| Neutrophils | Decreased | Significantly Increased |

| Lymphocytes | Decreased | Significantly Increased |

| Monocytes | Decreased | Significantly Increased |

| Eosinophils | Decreased | Significantly Increased |

| Platelet Count | No Significant Change | Not Reported |

| Fibrinogen | No Significant Change | Not Reported |

Advanced Pharmacokinetic and Drug Metabolism Research of Etoricoxib Hydrochloride Preclinical Focus

Metabolic Pathways and Enzyme Systems

The biotransformation of etoricoxib (B1671761) is a complex process involving multiple enzyme systems, primarily leading to the formation of oxidized and conjugated metabolites.

In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymes responsible for etoricoxib metabolism. The primary metabolic pathway is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Research has shown that CYP3A4 is the principal isoenzyme involved in the metabolism of etoricoxib, contributing to approximately 60% of its oxidative metabolism. researchgate.netnih.gov In addition to CYP3A4, other isoenzymes also play a role, albeit to a lesser extent. These ancillary enzymes include CYP2C9, CYP2D6, CYP1A2, and CYP2C19, each contributing to roughly 10% of the metabolic turnover. researchgate.netnih.gov This broad involvement of multiple CYP isoenzymes suggests a metabolic profile that may be less susceptible to significant drug-drug interactions mediated by the inhibition of a single enzyme.

| CYP450 Isoenzyme | Estimated Contribution to Etoricoxib Metabolism |

|---|---|

| CYP3A4 | ~60% |

| CYP2C9 | ~10% |

| CYP2D6 | ~10% |

| CYP1A2 | ~10% |

| CYP2C19 | ~10% |

The primary oxidative metabolic reaction for etoricoxib is the hydroxylation of the 6'-methyl group on the pyridine (B92270) ring. researchgate.netnih.gov This reaction leads to the formation of the major initial metabolite, 6'-hydroxymethyl-etoricoxib. researchgate.netnih.gov This initial oxidative step is a critical precursor for further metabolic transformations.

Following the initial oxidation, etoricoxib undergoes further metabolism through both oxidative and conjugative pathways. The 6'-hydroxymethyl-etoricoxib metabolite can be further oxidized to form the 6'-carboxylic acid derivative of etoricoxib. nih.govnih.gov This carboxylic acid metabolite is the principal metabolite of etoricoxib observed in excreta, accounting for a significant portion of the administered dose. nih.gov

In addition to oxidation, conjugative metabolism also plays a role. The 6'-hydroxymethyl-etoricoxib can undergo glucuronidation to form a glucuronide conjugate. nih.gov This process, which increases the water solubility of the metabolite, facilitates its excretion from the body.

Preclinical Pharmacokinetic Profile in Animal Models

The absorption of etoricoxib has been evaluated in several animal models, demonstrating species-specific differences in the rate of absorption.

Horses: In thoroughbred horses administered a single oral dose, etoricoxib was absorbed relatively quickly, with the maximum plasma concentration (Cmax) being reached in approximately 48 minutes. nih.gov Another study in retired racehorses reported a slightly longer time to reach Cmax (Tmax) of 0.79 ± 0.1 hours. uclan.ac.uk

Rats: Studies in rats have shown a somewhat slower absorption profile compared to horses. Following a single intragastric administration, the Tmax was observed to be 3 hours. mdpi.comnih.gov

Rabbits: A study involving the co-administration of etoricoxib and glibenclamide in healthy albino rabbits was identified; however, specific pharmacokinetic parameters such as Cmax and Tmax for etoricoxib alone were not detailed. easpublisher.com

| Animal Model | Dose | Tmax (Time to Maximum Concentration) | Cmax (Maximum Concentration) |

|---|---|---|---|

| Horses (Thoroughbred) | 1 mg/kg (oral) | 48 minutes | 505.2 ± 67.8 ng/mL |

| Horses (Retired Racehorses) | 2 mg/kg (oral) | 0.79 ± 0.1 hours | 1.0 ± 0.09 µg/mL |

| Rats | 20 mg/kg (intragastric) | 3 hours | 6.8 ± 1.2 µg/mL |

The distribution of etoricoxib into various tissues and its binding to plasma proteins are key determinants of its pharmacokinetic behavior.

In humans, etoricoxib is extensively bound to plasma proteins, with a binding percentage of approximately 92%. nih.govnih.gov While specific plasma protein binding percentages for etoricoxib in preclinical animal models such as rabbits, horses, and rats were not explicitly detailed in the reviewed literature, it is a general characteristic of the coxib class of drugs to be highly protein-bound across species. For context, a different COX-2 inhibitor, celecoxib, has been shown to have a plasma protein binding of 98.3% in rats. nih.gov

With respect to tissue distribution, a study in rats reported a brain/blood ratio of approximately 0.66 for etoricoxib, suggesting a moderate level of penetration into the central nervous system. nih.gov This is consistent with observations in humans where the cerebrospinal fluid (CSF) to plasma ratio of unbound drug was found to be about 0.56. nih.gov

Compound Names Mentioned in this Article:

| Compound Name |

|---|

| 6'-carboxylic acid derivative of etoricoxib |

| 6'-hydroxymethyl-etoricoxib |

| Celecoxib |

| Etoricoxib |

| Etoricoxib hydrochloride |

| Glibenclamide |

Elimination and Excretion Mechanisms of Etoricoxib Hydrochloride and its Metabolites in Animal Models

Preclinical studies in various animal models have been instrumental in elucidating the elimination and excretion pathways of etoricoxib hydrochloride and its metabolites. These investigations reveal that etoricoxib undergoes extensive metabolism prior to excretion, with the parent compound accounting for only a minor fraction of the eliminated dose.

In horses administered a single oral dose of etoricoxib, the primary route of elimination is through metabolism followed by renal excretion of the resulting metabolites. madbarn.com Mass spectrometric analysis has identified the major metabolic pathway as the oxidation of the 6'-methyl group, leading to the formation of hydroxyl methyl etoricoxib. This primary metabolite can then undergo further oxidation to form a carboxylic acid derivative or be conjugated with glucuronic acid. madbarn.com Additionally, the 1'-N terminal of the 6'-hydroxymethyl metabolite can be oxidized to form a corresponding 1'-N oxide metabolite. madbarn.com Consequently, etoricoxib is predominantly excreted in the urine as these various metabolites. madbarn.com

Studies in rats have also demonstrated that etoricoxib is extensively metabolized. researchgate.net Following oral administration, a significant portion of the dose is recovered in the urine and feces as metabolites. The 6'-carboxylic acid derivative of etoricoxib has been identified as the major metabolite in excreta. researchgate.net Other metabolites, including 6'-hydroxymethyl-etoricoxib and etoricoxib-1'-N-oxide, along with their glucuronide conjugates, are also present in smaller quantities. researchgate.net

The following table summarizes the key metabolites and excretion routes of etoricoxib in preclinical animal models.

| Animal Model | Major Metabolites | Primary Excretion Route | Reference |

| Horses | 6'-hydroxymethyl-etoricoxib, 6'-carboxylic acid derivative, 1'-N oxide metabolite | Urine (as metabolites) | madbarn.com |

| Rats | 6'-carboxylic acid derivative, 6'-hydroxymethyl-etoricoxib, etoricoxib-1'-N-oxide | Urine and Feces (as metabolites) | researchgate.net |

Dose Proportionality Studies in Preclinical Species

Dose proportionality studies are crucial in preclinical development to understand how the body handles a drug at different dose levels. For etoricoxib, preclinical and early clinical investigations have demonstrated that its pharmacokinetics are generally linear and dose-proportional within the therapeutic range.

In a study involving healthy human volunteers, which provides insights applicable to preclinical expectations, the pharmacokinetics of etoricoxib were found to be consistent with linearity for doses up to twice the highest anticipated clinical dose of 120 mg. uoa.grresearchgate.net This suggests that as the dose of etoricoxib is increased, the plasma concentration and the total exposure (as measured by the area under the curve or AUC) increase proportionally.

Similar linear pharmacokinetic behavior has been observed in studies with rats. Following a single oral dose, key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and AUC showed a dose-dependent increase. researchgate.net This proportionality indicates that the absorption, distribution, metabolism, and excretion (ADME) processes of etoricoxib are not saturated within the tested dose ranges in these preclinical models.

The table below illustrates the dose-proportional pharmacokinetic parameters of etoricoxib from a study in healthy volunteers, which reflects the expected behavior in preclinical species.

| Dose (mg) | Geometric Mean Cmax (µg/mL) | Geometric Least Squares Mean AUC∞ (µg•h/mL) |

| 30 | 0.88 | 9.0 |

| 60 | 1.75 | 18.6 |

| 120 | 3.42 | 36.0 |

| 240 | 7.12 | 76.8 |

Data adapted from a study in healthy human volunteers, illustrating the principle of dose proportionality. uoa.gr

Mechanistic Investigations of Drug-Drug Interactions

Etoricoxib Hydrochloride's Modulatory Effects on Drug-Metabolizing Enzymes (Inhibition/Induction)

Etoricoxib hydrochloride has been investigated for its potential to modulate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. In vitro studies have shown that etoricoxib is a weak inhibitor of several CYP isoforms. if-pan.krakow.pl

The metabolism of etoricoxib itself involves multiple CYP enzymes, with CYP3A4 being the most prominent, followed by CYP2D6, CYP2C9, CYP1A2, and CYP2C19. if-pan.krakow.pl Research indicates that etoricoxib acts as a weak inhibitor of CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19, and CYP2E1. if-pan.krakow.pl This weak inhibitory potential suggests that at therapeutic concentrations, etoricoxib is unlikely to cause significant pharmacokinetic interactions with co-administered drugs that are substrates for these enzymes.

Furthermore, in vitro studies have demonstrated that etoricoxib is not a potent inducer of CYP3A4. drugbank.com Enzyme induction can lead to a decreased exposure and potentially reduced efficacy of co-administered drugs. The lack of significant induction by etoricoxib further lowers the risk of clinically relevant drug-drug interactions mediated by this mechanism.

The following table summarizes the modulatory effects of etoricoxib on various CYP enzymes based on in vitro findings.

| CYP Isoform | Modulatory Effect | Potency | Reference |

| CYP3A4 | Inhibition | Weak | if-pan.krakow.pl |

| CYP2D6 | Inhibition | Weak | if-pan.krakow.pl |

| CYP2C9 | Inhibition | Weak | if-pan.krakow.pl |

| CYP1A2 | Inhibition | Weak | if-pan.krakow.pl |

| CYP2C19 | Inhibition | Weak | if-pan.krakow.pl |

| CYP2E1 | Inhibition | Weak | if-pan.krakow.pl |

| CYP3A4 | Induction | Not a potent inducer | drugbank.com |

Impact on Pharmacokinetics of Co-administered Compounds in Animal Models (e.g., Glibenclamide, Phenytoin)

Preclinical studies in animal models have provided valuable insights into the in vivo consequences of etoricoxib's modest effects on drug-metabolizing enzymes when co-administered with other compounds.

Glibenclamide: In a study conducted in rabbits, the concurrent administration of etoricoxib with glibenclamide, a sulfonylurea antidiabetic drug, resulted in altered pharmacokinetic parameters for glibenclamide. easpublisher.com Pre-treatment with etoricoxib led to a significant increase in the area under the curve (AUC) of glibenclamide by 8.80% and an increase in its maximum plasma concentration (Cmax). easpublisher.com However, the time to reach maximum concentration (Tmax) remained unchanged. easpublisher.com These findings suggest that etoricoxib may increase the bioavailability of glibenclamide. easpublisher.com Both etoricoxib and glibenclamide are metabolized by CYP3A4, CYP2C8, and CYP2C9, suggesting a potential for competitive inhibition of these enzymes as the mechanism for the observed interaction. easpublisher.com

Phenytoin (B1677684): The interaction between etoricoxib and phenytoin, an anticonvulsant, has also been investigated in rabbits. if-pan.krakow.plnih.gov In this study, the co-administration of etoricoxib with phenytoin led to significant changes in the pharmacokinetic parameters of phenytoin. nih.gov Specifically, there was a significant decrease in the elimination half-life (t1/2el) of phenytoin. if-pan.krakow.plnih.gov Etoricoxib is a partial inhibitor of CYP2C9/10 and CYP2C19, which are involved in phenytoin metabolism. nih.gov The observed alteration in phenytoin pharmacokinetics suggests a potential for drug-drug interaction. nih.gov

The table below summarizes the observed pharmacokinetic interactions of etoricoxib with co-administered compounds in animal models.

| Co-administered Compound | Animal Model | Observed Pharmacokinetic Changes | Potential Mechanism | Reference |

| Glibenclamide | Rabbits | Increased AUC (8.80%) and Cmax of glibenclamide | Inhibition of CYP3A4, CYP2C8, and CYP2C9 | easpublisher.com |

| Phenytoin | Rabbits | Decreased elimination half-life (t1/2el) of phenytoin | Partial inhibition of CYP2C9/10 and CYP2C19 | if-pan.krakow.plnih.gov |

Crystal Engineering and Solid State Characterization of Etoricoxib Hydrochloride

Polymorphism of Etoricoxib (B1671761) Hydrochloride

Etoricoxib is known to exhibit extensive polymorphism, with numerous crystalline and amorphous forms identified. saspublishers.com Research has detailed several anhydrous polymorphs, hydrated forms, and an amorphous form. google.com The controlled crystallization of etoricoxib is crucial, as spontaneous and uncontrolled processes can yield any of several polymorphs or mixtures thereof. google.com

At least five anhydrous polymorphic forms of etoricoxib have been reported in the literature, designated as Forms I, II, III, IV, and V. mdpi.com Additionally, further patent literature has described Forms IX through XVI. saspublishers.comgoogle.com Forms I, II, IV, and V are the most extensively characterized anhydrous polymorphs. Form III has been identified as a metastable form that corresponds to a hemihydrate. mdpi.comrsc.org

Form I: This form was initially considered to be the most stable polymorph. nih.gov However, subsequent studies have shown it is the more stable form at elevated temperatures. rsc.orgnih.gov Differential scanning calorimetry (DSC) analysis shows a melting point for Form I at approximately 136.74 °C. saspublishers.com

Form II: This polymorph is characterized by differential scanning calorimetry, with an extrapolated onset of melting at 131±1°C and a peak melting point of 132.5±1°C. googleapis.com

Form IV: Characterized by its powder X-ray diffraction (PXRD) pattern, Form IV is less stable than Form I at higher temperatures, as it transforms to Form I upon heating. rsc.orggoogleapis.com

Form V: The crystal structure for Form V has been solved, and studies have revealed it to be more stable than Form I at room temperature. nih.gov

| Polymorphic Form | Key Characteristics | Citation |

|---|---|---|

| Form I | Melting point of ~136.74 °C; stable at elevated temperatures. | saspublishers.comnih.gov |

| Form II | Peak melting point of 132.5±1°C. | googleapis.com |

| Form IV | Transforms to Form I at elevated temperatures. | rsc.org |

| Form V | More stable than Form I at room temperature. | nih.gov |

In addition to anhydrous polymorphs, etoricoxib also forms solvates, particularly hydrates. The anhydrous crystalline forms are generally non-hygroscopic but tend to convert to a hydrated form upon contact with water. mdpi.com

Hemihydrate: A physically stable hemihydrate form has been identified, which contains approximately 0.5 moles of water per mole of etoricoxib. mdpi.comgoogleapis.com All anhydrous forms, as well as the amorphous form, will convert to this hemihydrate in the presence of water. mdpi.com At least two polymorphic forms of the hemihydrate have been reported. rsc.org

Sesquihydrate: The existence of a sesquihydrate form has also been mentioned in patent literature. google.com

Elucidation of Crystal Structures and Molecular Packing Arrangements

The crystal structures of several etoricoxib polymorphs, including Forms I, IV, and V, as well as two polymorphic hemihydrates, have been determined and reported. rsc.orgnih.gov The etoricoxib molecule lacks conventional hydrogen bond donors, which significantly influences its molecular packing arrangements in the solid state. rsc.org

Due to the absence of strong hydrogen bond donors, the crystal packing of anhydrous etoricoxib polymorphs is primarily governed by a network of weak intermolecular interactions. rsc.org

C-H…O and C-H…N Interactions: The packing in Forms I and IV is characterized by weak hydrogen bonds of the C–H⋯O=S and C–H⋯N types. rsc.org

Ring Motif in Form V: The crystal structure of Form V reveals that molecules are linked by weak C-H⋯O hydrogen bonds, which form a distinct ring motif. nih.gov This specific interaction pattern is not observed in the crystal structure of Form I. nih.gov The presence of these different interaction networks contributes to the observed differences in stability and physical properties between the polymorphs.

Thermodynamic Stability and Polymorphic Transformation Studies

The thermodynamic stability relationship between different polymorphs determines which form is the most stable under a given set of conditions and governs the potential for transformation from a metastable to a more stable form. nih.gov It is a general principle that metastable forms are more soluble but tend to convert to the more thermodynamically stable form over time. mdpi.com

Studies have shown that the relationship between etoricoxib polymorphs can be enantiotropic, meaning that the relative stability of the forms inverts at a specific transition temperature. nih.gov

Forms I and V: A detailed investigation involving differential scanning calorimetry, solubility measurements, and solution-mediated transformation experiments revealed an enantiotropic relationship between Form I and Form V. nih.gov Form V is the more thermodynamically stable form at room temperature, while Form I is more stable at higher temperatures. nih.gov

Thermodynamic Transition Temperature: The thermodynamic transition temperature for the Form V to Form I conversion has been determined to be (353.45 ± 0.10) K, which is equivalent to 80.3 °C. nih.gov Below this temperature, Form V is the stable form, while above it, Form I is the stable one.

Forms I and IV: The transformation of Form IV to Form I at elevated temperatures indicates that Form I is the more stable form under these conditions, although this transformation was noted to occur primarily in samples of Form IV that were seeded with Form I. rsc.org

| Polymorphic Pair | Relationship | Transition Temperature (Ttrs) | Citation |

|---|---|---|---|

| Form I and Form V | Enantiotropic | 353.45 ± 0.10 K (80.3 °C) | nih.gov |

Investigation of Solution-Mediated Polymorphic Transformations

Solution-mediated polymorphic transformation is a phenomenon where a less stable crystalline form of a compound converts to a more stable form in the presence of a solvent. This process is governed by the relative solubilities of the polymorphs and the kinetics of dissolution and crystal growth. In the case of Etoricoxib, extensive research has been conducted to understand the interplay between different polymorphic forms in various solvent systems.

Etoricoxib is known to exist in several polymorphic forms, with Form I and Form V being the most extensively studied anhydrous forms. Research has revealed an enantiotropic relationship between these two forms, meaning that their relative stability is dependent on temperature. Through differential scanning calorimetry (DSC) analysis, solubility measurements, and solution-mediated polymorphic transformation experiments, it has been established that Form V is the more stable polymorph at room temperature, while Form I becomes the stable form at higher temperatures. saspublishers.com The thermodynamic transition temperature between Form I and Form V has been determined to be 353.45 ± 0.10 K. saspublishers.com

The choice of solvent plays a crucial role in directing the crystallization of a specific polymorph. Studies have shown that alcoholic solvents, such as ethanol (B145695) and isopropanol, tend to favor the crystallization of the metastable Form I. Conversely, non-alcoholic solvents like toluene, acetone, acetonitrile (B52724), and ethyl acetate (B1210297) promote the formation of the more stable Form V. This solvent-dependent crystallization behavior is attributed to the specific molecular interactions between the solute and the solvent molecules, which can influence the nucleation and growth of a particular crystalline structure.

The transformation between polymorphs in solution is a dynamic process. For instance, if the less stable Form I is suspended in a non-alcoholic solvent at a temperature below the transition point, it will gradually dissolve and recrystallize as the more stable Form V. This transformation is driven by the lower solubility of Form V in that particular solvent system. The kinetics of this transformation can be influenced by several factors, including temperature, agitation, and the presence of impurities.

Table 1: Solvent Influence on Etoricoxib Polymorph Crystallization

| Solvent Type | Predominantly Obtained Polymorph |

| Alcoholic (e.g., Ethanol, Isopropanol) | Form I |

| Non-alcoholic (e.g., Toluene, Acetone) | Form V |

Influence of Seeding Effects on Solid-State Transformations

The influence of seeding on the solid-state transformations of Etoricoxib has been well-documented. In the enantiotropic system of Form I and Form V, seeding with Form I crystals at a high temperature, yet below the melting point of Form V, can induce the transformation of the more stable Form V into the less stable Form I. saspublishers.com This occurs because, at these elevated temperatures, Form I is the thermodynamically favored form, and the presence of Form I seeds provides a template for its crystallization, accelerating the conversion process.

Similarly, the transformation of another polymorphic variant, Form IV, to Form I at elevated temperatures is significantly influenced by the presence of Form I seeds. It has been observed that this transformation only occurs in samples of Form IV that are "contaminated" with a small amount of Form I. In the absence of Form I seeds, pure Form IV does not readily convert to Form I under the same conditions. This highlights the crucial role of seeding in overcoming the kinetic barrier for the formation of the more stable polymorph at a given temperature.

The process of preparing a pure, stable polymorphic form of Etoricoxib, specifically Form I, often relies on controlled crystallization with seeding. By carefully controlling the cooling rate of a supersaturated solution of Etoricoxib and introducing seeds of Form I at a specific nucleation temperature, spontaneous crystallization of undesired polymorphs can be avoided. This ensures the consistent production of the desired crystalline form with high polymorphic purity.

Table 2: Summary of Seeding Effects on Etoricoxib Polymorphic Transformations

| Initial Polymorph | Seed Polymorph | Temperature Condition | Outcome |

| Form V | Form I | High temperature (below melting point of Form V) | Transformation to Form I |

| Form IV | Form I | Elevated temperature | Transformation to Form I |

Impact of Polymorphism on Material Science Aspects (e.g., Physical Stability)

The existence of different polymorphic forms of a pharmaceutical solid can have profound implications for its material science aspects, most notably its physical stability. Physical stability refers to the ability of a solid form to resist changes in its physical properties, such as crystalline form, particle size, and surface area, over time and under various environmental conditions.

For Etoricoxib, the anhydrous polymorphic forms are generally considered non-hygroscopic. mdpi.com However, in the presence of water, they can convert to a physically stable hemihydrate form. mdpi.com This transformation from an anhydrous to a hydrated form can significantly alter the material's properties and is a critical consideration during formulation development and storage. The absence of water is therefore crucial for preventing these polymorphic transformations and maintaining the stability of the anhydrous forms.

The relative stability of the different polymorphs is a key factor in determining the long-term physical stability of the drug substance. As established, Form V is the most stable anhydrous form at room temperature. This implies that, under ambient storage conditions, other less stable forms, such as Form I, would have a thermodynamic driving force to convert to Form V over time. However, this conversion may be kinetically slow in the solid state.

Stress stability studies are often conducted to assess the physical stability of different polymorphs under accelerated conditions of temperature and humidity. Such studies have shown that pure polymorphic Form I of Etoricoxib can be surprisingly stable and resistant to conversion to other forms when subjected to stress conditions, provided it is free from other polymorphic impurities. This highlights the importance of achieving high polymorphic purity during the manufacturing process to ensure the long-term stability of the final drug product.

The physical stability of a particular polymorph also influences its processability. For instance, a more stable polymorph will have a lower tendency to undergo transformations during manufacturing processes such as milling, granulation, and compression, which can introduce mechanical and thermal stresses. The choice of the most stable polymorphic form is often preferred to ensure the consistency and predictability of the manufacturing process and the final dosage form.

Table 3: Overview of Physical Stability Aspects of Etoricoxib Polymorphs

| Polymorphic Form | Hygroscopicity | Stability in Presence of Water | Relative Stability at Room Temperature |

| Anhydrous Forms (I, V, etc.) | Non-hygroscopic | Can convert to hemihydrate | Form V is most stable |

| Hemihydrate Form | Hygroscopic | Stable at ambient conditions | - |

Structure Activity Relationship Sar Studies and Rational Molecular Design of Etoricoxib Hydrochloride Analogs

Correlation of Molecular Structure with COX-2 Inhibitory Selectivity

The high selectivity of etoricoxib (B1671761) for COX-2 is a direct consequence of its distinct molecular architecture, which is designed to exploit the subtle but critical differences between the active sites of the two COX isoforms. The active site of COX-2 is approximately 20% larger and more accommodating than that of COX-1, a feature that has been a primary focus in the design of selective inhibitors.

Etoricoxib's structure, characterized by a 1,2-diarylpyridine core, allows it to fit snugly into the larger COX-2 active site. A key determinant of its selectivity is the presence of a methylsulfonyl (-SO2Me) group on one of the phenyl rings. This bulky group can access a side pocket present in the COX-2 active site, which is absent in COX-1 due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This structural difference creates a hydrophobic pocket that can accommodate the sulfonyl group of etoricoxib, leading to a tighter and more stable binding to COX-2. nih.govnih.gov

The selectivity of various COX-2 inhibitors can be quantified by their IC50 ratio (COX-1/COX-2), which represents the concentration of the inhibitor required to inhibit 50% of the activity of each enzyme. A higher ratio indicates greater selectivity for COX-2. Etoricoxib exhibits one of the highest selectivity ratios among the "coxib" class of drugs. drugbank.comnih.govrsc.org

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Etoricoxib | 116 | 1.1 | 106 |

| Rofecoxib | >100 | 0.5 | >200 |

| Valdecoxib | >100 | 0.005 | >20000 |

| Celecoxib | 15 | 0.04 | 375 |

| Nimesulide (B1678887) | >100 | 0.53 | >188 |

| Etodolac | 51 | 1.1 | 46 |

| Meloxicam | 2.1 | 0.13 | 16 |

Data compiled from multiple sources. drugbank.comrsc.org

Identification of Essential Pharmacophore Features for Selective Cyclooxygenase Inhibition

Pharmacophore modeling has been a crucial tool in identifying the essential structural features required for potent and selective COX-2 inhibition. A general pharmacophore model for diarylheterocyclic COX-2 inhibitors, a class to which etoricoxib belongs, includes several key features:

Two aromatic rings (A and B): These rings occupy the hydrophobic channel of the COX-2 active site. The dihedral angle between these two rings is a critical determinant of binding affinity.

A central heterocyclic ring: In the case of etoricoxib, this is a pyridine (B92270) ring. This central scaffold properly orients the two aryl substituents for optimal interaction with the active site.

A COX-2 pharmacophore group: This is typically a sulfonyl (SO2R) or sulfonamido (SO2NH2) group attached to one of the aryl rings (the "sulfonamide-binding site"). This group is essential for selectivity as it interacts with the secondary pocket of the COX-2 active site.

A hydrogen bond acceptor: This feature can enhance potency by interacting with key amino acid residues in the active site, such as Arg513. mdpi.com

The pharmacophore model for selective COX-2 inhibitors highlights the importance of a specific three-dimensional arrangement of these features to ensure a high affinity for the COX-2 enzyme while minimizing interaction with COX-1.

Influence of Chemical Substituent Modifications on Potency and Selectivity

The potency and selectivity of etoricoxib analogs can be significantly modulated by modifying the chemical substituents on its core structure. SAR studies have explored the impact of various modifications:

Substituents on the phenylsulfonyl ring: The methylsulfonyl group is a key contributor to COX-2 selectivity. Modifications to this group can impact both potency and selectivity. For instance, replacing the methyl group with other alkyl or aryl groups can alter the steric and electronic properties, thereby affecting the interaction with the secondary pocket of COX-2.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have played a pivotal role in understanding the molecular basis of etoricoxib's selectivity and in the rational design of new analogs.

Molecular Docking Simulations to COX-2 Active Site

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its target protein. Studies have shown that etoricoxib binds deep within the hydrophobic channel of the COX-2 active site. researchgate.net The methylsulfonylphenyl group extends into the secondary pocket, forming favorable interactions. The pyridine nitrogen and the chlorine atom on the other phenyl ring also form specific interactions with the surrounding amino acid residues.

Docking studies have revealed that etoricoxib interacts with a number of key amino acid residues in the COX-2 active site, including:

Hydrophobic interactions: With residues such as Val349, Leu352, Tyr355, Leu384, Tyr385, Trp387, Met522, Val523, Gly526, Ala527, and Ser530.

Hydrogen bonding: The nitrogen atom of the pyridine ring can form hydrogen bonds with the backbone of Phe518.

Salt bridge and amide stacking: The nitrogen atoms in the pyridine rings of etoricoxib may form a salt bridge with oxygen atoms in Ala527 and Met522, and an amide stacking interaction may occur between the amide bond of residues Gly526-Ala527 and the pyridine ring. researchgate.net

| Amino Acid Residue | Type of Interaction |

|---|---|

| Val349 | Hydrophobic |

| Leu352 | Hydrophobic |

| Tyr355 | Hydrophobic |

| Leu384 | Hydrophobic |

| Tyr385 | Hydrophobic |

| Trp387 | Hydrophobic |

| Met522 | Hydrophobic, Potential Salt Bridge |

| Val523 | Hydrophobic |

| Gly526 | Hydrophobic, Potential Amide Stacking |

| Ala527 | Hydrophobic, Potential Salt Bridge, Potential Amide Stacking |

| Ser530 | Hydrophobic |

| Phe518 | Hydrogen Bonding |

Interactions identified through molecular docking simulations. researchgate.net

In Silico Analysis of Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time, complementing the static view from molecular docking. MD simulations can reveal the stability of the ligand-protein complex, the flexibility of the protein and the ligand, and the key interactions that are maintained throughout the simulation.

For COX-2 inhibitors like etoricoxib, MD simulations can be used to:

Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the initial docked pose is stable.

Analyze the conformational changes: MD simulations can show how the protein and ligand adapt to each other upon binding, revealing any induced-fit effects.

Calculate binding free energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, which can be correlated with experimental binding affinities.

Studies on similar systems have shown that stable hydrogen bonds and persistent hydrophobic interactions are crucial for maintaining the inhibitory activity of the ligand. nih.gov These computational approaches are invaluable for understanding the intricate details of ligand-protein recognition and for guiding the design of new etoricoxib analogs with improved potency and selectivity.

Advanced Analytical and Bioanalytical Methodologies for Etoricoxib Hydrochloride Quantification

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone of Etoricoxib (B1671761) hydrochloride analysis, providing powerful separation capabilities that allow for its accurate measurement even in the presence of excipients and metabolites. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin Layer Chromatography (HPTLC), often coupled with mass spectrometry, represent the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a robust and extensively utilized technique for the determination of Etoricoxib hydrochloride in pharmaceutical formulations. A multitude of validated HPLC methods have been reported, demonstrating its suitability for quality control assays.

One such method employs a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and phosphate (B84403) buffer (pH 6) in a 70:30 (v/v) ratio. The isocratic elution is monitored at a detection wavelength of 215 nm, allowing for the separation of Etoricoxib from other components in under 13 minutes.

For the analysis of pharmaceutical dosage forms, another validated reversed-phase HPLC method utilizes a Synergi fusion C18 column (150 x 4.6 mm i.d.). The mobile phase is a combination of 0.01 M phosphoric acid (pH 3.0) and acetonitrile (B52724) (62:38, v/v) at a flow rate of 1.0 mL/min, with detection at 234 nm. This method demonstrates linearity over a broad concentration range of 0.02-150 µg/mL and has a chromatographic run time of 7.0 minutes.

A stability-indicating HPLC method has also been developed to quantify Etoricoxib in the presence of its degradation products. This assay employs a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) and acetonitrile (30:70, v/v) at a flow rate of 1 mL/min on a C18 column, with detection at 283 nm. The retention time for Etoricoxib is approximately 3.3 minutes.

The table below summarizes the key parameters of a representative validated HPLC method for the quantification of Etoricoxib hydrochloride.

| Parameter | Details |

| Chromatographic Column | Reversed-phase C18 |

| Mobile Phase | Methanol: Phosphate Buffer (pH 6) (70:30, v/v) |

| Detection Wavelength | 215 nm |

| Flow Rate | Not specified |

| Run Time | < 13 minutes |

| Internal Standard | Celecoxib |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and reduced solvent consumption. Several validated UPLC methods have been developed for the quantification of Etoricoxib in various matrices.

For the determination of Etoricoxib in bulk drug and pharmaceutical dosage forms, a stability-indicating UPLC method has been established. This method utilizes a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a mobile phase of 0.01 M phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v). With a flow rate of 0.3 mL/min and detection at 235 nm, the retention time for Etoricoxib is a rapid 1.01 minutes. The method is linear over the range of 5–30 µg/mL, with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantitation (LOQ) of 0.15 µg/mL.

In the context of bioanalysis, a UPLC method with PDA detection has been validated for the determination of Etoricoxib in human plasma. This rapid method boasts a chromatographic run time of just 2.0 minutes and is linear over a concentration range of 50.0–3000.0 ng/mL. The extraction recovery from human plasma is high, ranging from 86.3% to 91.3%, and the coefficient of variation for both inter-day and intra-day precision is less than 10.0%.

The following table provides a summary of a validated UPLC method for Etoricoxib hydrochloride analysis.

| Parameter | Details |

| Chromatographic Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 3.0): Acetonitrile (50:50, v/v) |

| Flow Rate | 0.3 mL/min |

| Detection Wavelength | 235 nm |

| Retention Time | 1.01 min |

| Linearity Range | 5–30 µg/mL |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the quantification of Etoricoxib hydrochloride, particularly in complex biological matrices like human plasma. These methods are the gold standard for bioanalytical studies.

A validated LC-MS/MS method for the determination of Etoricoxib in human plasma and pharmaceutical formulations involves liquid-liquid extraction with tert-butyl methyl ether. The chromatographic separation is achieved on a C18 analytical column (50 mm × 3.0 mm i.d.) with a mobile phase of acetonitrile:water (95:5)/0.1% acetic acid (90:10, v/v). Detection is performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. This method has a short run time of 2.0 minutes and a broad linear range of 1–5000 ng/mL. The mean extraction recovery of Etoricoxib from plasma is excellent at 96.09%.

Another sensitive HPLC-ESI-MS/MS method for quantifying Etoricoxib in human plasma utilizes a one-step methanol protein precipitation technique. The analysis is performed with a tandem mass spectrometer in positive ESI mode, monitoring the MRM transition of m/z 359.15 > 279.10 for Etoricoxib. This method is linear from 10.00 to 4000.39 ng/mL and has a run time of 2 minutes.

UPLC-MS/MS methods offer even greater speed and sensitivity. A rapid and selective UPLC-MS/MS method for the quantification of Etoricoxib in human plasma employs liquid-liquid extraction. The separation is performed on a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile-5 mM ammonium (B1175870) formate (B1220265) (80:20, v/v). The MRM transition monitored is m/z 359.1 → 281.1. This method is validated over a concentration range of 1-2000 ng/mL with a total run time of 2.0 minutes and an extraction recovery of over 85%.

The table below summarizes the key features of a representative LC-MS/MS method for Etoricoxib hydrochloride quantification.

| Parameter | Details |

| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation |

| Chromatographic Column | C18 or UPLC BEH C18 |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Ammonium Formate based |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 359.15 > 279.10 or m/z 359.1 → 281.1 |

| Linearity Range | Typically 1-5000 ng/mL |

| Run Time | ~2.0 minutes |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) presents a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of Etoricoxib hydrochloride in pharmaceutical formulations.

A validated stability-indicating HPTLC method has been developed for the simultaneous estimation of Etoricoxib and Thiocolchicoside in a combined tablet formulation. The separation is achieved on aluminum plates pre-coated with silica (B1680970) gel 60 F254 using a mobile phase of toluene:ethyl acetate (B1210297):methanol:glacial acetic acid (7:2:0.5:0.1, v/v/v/v). Densitometric analysis is performed at 257 nm. The method shows a linear response for Etoricoxib in the concentration range of 300-1800 ng/band, with a correlation coefficient of 0.999. The retention factor (Rf) for Etoricoxib is 0.53 ± 0.02.

Another HPTLC method for the determination of Etoricoxib in bulk drug and tablets uses a mobile phase of toluene:chloroform:methanol (4:4:1, v/v/v). The analysis is carried out on silica gel 60 F254 plates with densitometric detection at 280 nm. This method is linear in the range of 100-600 ng/spot with a correlation coefficient of 0.998 and an Rf value of 0.55 ± 0.03.

The key parameters of a typical HPTLC method for Etoricoxib hydrochloride are outlined in the table below.

| Parameter | Details |

| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminum Plates |

| Mobile Phase | Toluene:Ethyl Acetate:Methanol:Glacial Acetic Acid (7:2:0.5:0.1, v/v/v/v) or Toluene:Chloroform:Methanol (4:4:1, v/v/v) |

| Detection Wavelength | 257 nm or 280 nm |

| Linearity Range | 300-1800 ng/band or 100-600 ng/spot |

| Retention Factor (Rf) | ~0.53 - 0.55 |

Spectroscopic Analytical Methods

Spectroscopic methods, particularly UV/Vis spectrophotometry, offer a straightforward and accessible approach for the quantification of Etoricoxib hydrochloride, especially in bulk form and simple pharmaceutical formulations.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of Etoricoxib hydrochloride. The principle of this technique is based on the measurement of the amount of ultraviolet or visible radiation absorbed by a substance in solution.

For the determination of Etoricoxib hydrochloride, the absorbance is typically measured at its wavelength of maximum absorption (λmax). In methanol, Etoricoxib hydrochloride exhibits a λmax at 233 nm. Another reported method specifies a λmax of 235 nm in methanol, with the drug obeying Beer's law in the concentration range of 2-12 µg/mL.

A validated UV spectrophotometric method for the estimation of Etoricoxib in bulk and pharmaceutical formulations uses 0.1N hydrochloric acid as the solvent. The λmax in this medium is found to be 234 nm, and the method is linear over the concentration range of 5-30 µg/mL with a correlation coefficient of 0.999.

The table below summarizes the essential details of a UV/Vis spectrophotometric method for the quantification of Etoricoxib hydrochloride.

| Parameter | Details |

| Solvent | Methanol or 0.1N Hydrochloric Acid |

| λmax | 233 nm, 234 nm, or 235 nm |

| Linearity Range | Typically 2-12 µg/mL or 5-30 µg/mL |

| Correlation Coefficient | > 0.999 |

Electroanalytical Techniques

Electroanalytical methods offer a promising alternative to conventional chromatographic techniques for the determination of etoricoxib hydrochloride, often providing advantages in terms of speed, cost-effectiveness, and portability. Among these, potentiometry has been successfully applied through the development of selective sensors.

A notable example is the construction of a novel potentiometric membrane sensor for etoricoxib. This sensor is based on an ion-pair complex of etoricoxib (ET) with uracil-5,6-diamino-2-thio hydrochloride (UDTH) as the electroactive material within a polyvinyl chloride (PVC) matrix. srce.hr The performance of the sensor was evaluated using different plasticizers, including dioctyl phthalate (B1215562) (DOPH), dibutyl phthalate (DBPH), and tri-n-butyl phosphate (TBP). srce.hr

The developed electrodes demonstrated a near-Nernstian response to etoricoxib over a wide concentration range of 0.051 to 40.042 mM. srce.hr Key performance characteristics of this potentiometric sensor are its long lifespan of approximately two months, excellent stability and reproducibility, a rapid response time of 10–25 seconds, and a broad operational pH range of 5–12. srce.hr Furthermore, the sensor exhibited good selectivity with negligible interference from a variety of common interfering cations and other organic compounds. srce.hr In direct determination studies, the sensor showed an average recovery of 99.03% to 101.75% with a mean relative standard deviation between 0.40% and 1.88%. srce.hr The results obtained for the determination of etoricoxib in tablet formulations using this sensor were comparable to those obtained by standard spectrophotometric methods. srce.hr

Table 1: Performance Characteristics of an Etoricoxib-Selective Potentiometric Membrane Sensor

| Parameter | Value |

|---|---|

| Linear Concentration Range | 0.051 - 40.042 mM |

| Response Time | 10 - 25 seconds |

| pH Working Range | 5 - 12 |

| Average Recovery | 99.03% - 101.75% |

| Mean Relative Standard Deviation | 0.40% - 1.88% |

| Lifespan | ~ 2 months |

Innovations in Sample Preparation for Bioanalysis (e.g., Fabric Phase Sorptive Extraction)

The accurate quantification of etoricoxib in biological fluids is often challenging due to the complexity of the matrix. Innovations in sample preparation are crucial for isolating the analyte of interest and improving the sensitivity and selectivity of the subsequent analysis. Fabric Phase Sorptive Extraction (FPSE) is a novel, green sample preparation technique that has been effectively utilized for the extraction of etoricoxib from human urine samples.

FPSE employs a flexible fabric substrate coated with a sol-gel organic-inorganic hybrid sorbent. This design combines the benefits of solid-phase extraction (SPE) and solid-phase microextraction (SPME). The porous, sponge-like structure of the sorbent allows for rapid extraction equilibrium. A key advantage of FPSE is the elimination of sample pre-treatment steps like filtration or centrifugation, allowing for direct extraction from complex matrices.

In a study focused on determining etoricoxib in human urine, FPSE was coupled with high-performance liquid chromatography and diode array detection (HPLC-DAD). The FPSE protocol involved an activation step, followed by extraction where the membrane was stirred in the urine sample, and finally, a desorption step to elute the captured etoricoxib for analysis. The critical parameters of the FPSE process, such as sample amount, stirring rate, and adsorption time, were optimized to maximize extraction efficiency.

Validation Parameters for Research Methodologies (Selectivity, Linearity, Sensitivity, Accuracy, Precision, Reproducibility)

The validation of any analytical method is a critical step to ensure its reliability and suitability for its intended purpose. For the quantification of etoricoxib hydrochloride, research methodologies are typically validated according to guidelines from the International Council for Harmonisation (ICH). The key validation parameters include selectivity, linearity, sensitivity, accuracy, precision, and reproducibility.

Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of etoricoxib in blank and placebo samples.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For etoricoxib, linearity has been demonstrated over various concentration ranges in different studies. For instance, one HPLC method showed linearity in the range of 20-55 µg/mL, while another reported a wider range of 0.5-85 µg/mL. The linearity is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (R²) being a key indicator.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For etoricoxib, reported LOD and LOQ values vary depending on the analytical technique and instrumentation used.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and the percentage of the drug recovered is calculated. For etoricoxib, accuracy studies have shown high recovery rates, typically in the range of 99% to 101%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For etoricoxib analysis, the %RSD values for precision are generally required to be less than 2%.

Reproducibility: Reproducibility assesses the precision between different laboratories. While not always included in early method development, it is a crucial parameter for the standardization of analytical methods.

Table 2: Examples of Validation Parameters for Etoricoxib Quantification by HPLC

| Parameter | Reported Value/Range |

|---|---|

| Linearity Range | 20 - 55 µg/mL |

| 0.5 - 85 µg/mL | |

| Limit of Detection (LOD) | 0.250 µg/mL |

| 0.193 µg/mL | |

| Limit of Quantification (LOQ) | 0.650 µg/mL |

| 0.450 µg/mL | |

| Accuracy (Recovery) | 99.50% - 99.73% |

| 99.8% - 100.4% | |

| Precision (%RSD) | < 2% |

Pharmaceutical Formulation Science and Drug Delivery Mechanisms of Etoricoxib Hydrochloride Academic Perspective

Influence of Excipients on Polymorphic Stability within Formulations

Etoricoxib (B1671761) is known to exist in several polymorphic forms, which can significantly impact the stability and bioavailability of the final dosage form. There are four anhydrous polymorphic forms (Forms I, II, IV, and V) and a physically stable hemihydrate form. mdpi.com A fifth anhydrous polymorph, Form III, is considered metastable. mdpi.com The anhydrous crystalline forms are not hygroscopic but tend to convert to the more stable hemihydrate form upon contact with water. mdpi.com The amorphous form also ultimately converts to the hemihydrate when exposed to water. mdpi.com

The selection of appropriate excipients is critical to prevent polymorphic transitions and ensure the stability of the intended form throughout the product's shelf life. Research has shown that Etoricoxib's Form I, when prepared in a substantially pure state, resists conversion and remains stable during standard technological processes such as milling, compression, or blending with excipients. google.com However, more recent studies have determined that Form I and Form V are enantiotropic, with Form V being the more thermodynamically stable form at room temperature. nih.gov

Elucidation of Drug Release Kinetics from Novel Formulations

Understanding the kinetics of drug release is fundamental to designing formulations with desired therapeutic outcomes. For novel Etoricoxib hydrochloride formulations, mathematical models are employed to elucidate the mechanisms governing drug release.

The release of a drug from a dosage form can be governed by various mechanisms, including diffusion, dissolution, swelling, and erosion of the matrix. The Korsmeyer-Peppas model is a semi-empirical model often used to describe drug release from a polymeric system when the mechanism is not well known or when more than one type of release phenomenon is involved. nih.govptfarm.pl The model is expressed as:

Mt / M∞ = ktn

Where Mt / M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the release exponent, which is indicative of the drug release mechanism. ptfarm.pl

In a study involving a novel optimized caffeine-etoricoxib complex (OCEC), the release of etoricoxib was found to follow a Korsmeyer-Peppas diffusion kinetics model, characterized by non-Fickian drug release. researchgate.net The analysis revealed that the release follows Super Case 2 Transport mechanisms, which is characterized by polymer relaxation and swelling processes. researchgate.net This type of transport is typically associated with a release exponent (n) value greater than 0.89 for cylindrical geometries and indicates that the drug release is predominantly controlled by the swelling and relaxation of the polymer matrix. ptfarm.pl

Table 1: Kinetic Models for Drug Release

| Model | Equation | Description |

|---|---|---|

| Zero-Order | Qt = Q0 + K0t | Drug release rate is independent of its concentration. ptfarm.plhumanjournals.com |

| First-Order | Log C = Log C0 - Kt / 2.303 | Drug release rate is dependent on the concentration of the remaining drug. ptfarm.plhumanjournals.com |

| Higuchi | ft = Q = A√D(2C - Cs) Cst | Describes drug release as a diffusion process based on Fick's law, square root of time dependent. ptfarm.plhumanjournals.com |

| Korsmeyer-Peppas | Mt / M∞ = Ktn | Describes drug release from a polymeric system where the release mechanism is unknown or complex. The release exponent 'n' characterizes the mechanism. ptfarm.plhumanjournals.com |

Strategies for Solubility Enhancement and Complexation Phenomena

Given that Etoricoxib is a Biopharmaceutics Classification System (BCS) Class II drug, its poor aqueous solubility is a major hurdle for bioavailability. ekb.eg Consequently, various strategies for solubility enhancement have been explored.

One effective strategy to enhance the aqueous solubility of etoricoxib is through complexation with other molecules. A notable example is the formation of a pi-pi stacked complex with caffeine (B1668208), an aromatic base. researchgate.net This type of interaction involves non-covalent stacking of aromatic rings, which can disrupt the crystal lattice of the drug and facilitate its dissolution in water. The formation of the caffeine-etoricoxib complex has been shown to drastically increase the aqueous solubility of etoricoxib, making it a viable candidate for parenteral preparations, which were previously precluded by its poor solubility. researchgate.net

Phase solubility studies are a cornerstone for investigating drug-ligand complexation. According to the method described by Higuchi and Connors, an excess amount of the drug is added to aqueous solutions containing increasing concentrations of a complexing agent (ligand). The mixtures are equilibrated, and the concentration of the dissolved drug is determined. The resulting phase solubility diagram plots the solubility of the drug against the concentration of the ligand.

For the etoricoxib-caffeine complex, phase solubility diagrams demonstrated a continuous, linear increase in etoricoxib solubility with increasing caffeine concentration, which is classified as an AL type diagram. researchgate.net This type of diagram is indicative of the formation of a soluble complex. Through this analysis, along with methods like Jacob's continuous variation and Ardon's plots, the complex was determined to have a 1:1 molar stoichiometric ratio. researchgate.net The study revealed a nearly tenfold increase in etoricoxib solubility at a 0.01 M caffeine concentration. researchgate.net

Table 2: Phase Solubility Data for Etoricoxib-Caffeine Complex

| Caffeine Concentration (M) | Etoricoxib Solubility (M) |

|---|---|

| 0.000 | 0.25 (Initial Solubility) researchgate.net |

| 0.002 | ~0.75 researchgate.net |

| 0.004 | ~1.25 researchgate.net |

| 0.006 | ~1.75 researchgate.net |

| 0.008 | ~2.25 researchgate.net |

| 0.010 | ~2.50 researchgate.net |

Formulation Stability and Degradation Studies under Controlled Environmental Conditions (e.g., pH Effects)